Dimethyl carbonate
Overview
Description
Dimethyl carbonate is an organic compound with the formula ( \text{OC(OCH}_3\text{)}_2 ). It is a colorless, flammable liquid classified as a carbonate ester. This compound is known for its use as a methylating agent and as a co-solvent in lithium-ion batteries. This compound is considered a green reagent due to its low toxicity and biodegradability .
Mechanism of Action
Target of Action
Dimethyl carbonate (DMC) is an organic compound with the formula OC(OCH3)2 . It is primarily used as a methylating agent . The primary targets of DMC are molecules that can undergo methylation, such as anilines, carboxylic acids, and phenols . Methylation is a key process in many biochemical reactions, often involved in the modification of proteins and nucleic acids.
Mode of Action
DMC acts as a weak methylating agent . It interacts with its targets (anilines, carboxylic acids, and phenols) by transferring a methyl group to these molecules . This methylation process usually occurs slowly and sometimes requires the use of an autoclave . Despite being a relatively weak methylating agent compared to traditional reagents like iodomethane and dimethyl sulfate, DMC’s main advantage is its low toxicity .
Action Environment
The action, efficacy, and stability of DMC can be influenced by various environmental factors. For example, the rate of DMC’s methylation reactions can be affected by factors such as temperature and pressure . Furthermore, DMC is considered a green reagent due to its low toxicity and high biodegradability , making it a more environmentally friendly choice for methylation reactions compared to more traditional, toxic reagents.
Biochemical Analysis
Biochemical Properties
Dimethyl carbonate is a weak methylating agent . It is often considered to be a green reagent
Molecular Mechanism
As a weak methylating agent, it may interact with biomolecules through methylation . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.
Metabolic Pathways
This compound is involved in the direct synthesis from CO2 and methanol, which is an attractive alternative route utilizing CO2 instead of toxic phosgene as a carbonate source
Preparation Methods
Dimethyl carbonate can be synthesized through several methods:
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Phosgene Method: : Traditionally, this compound was prepared by the reaction of phosgene and methanol. This method involves the production of methyl chloroformate as an intermediate: [ \text{COCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCOCl} + \text{HCl} ] [ \text{CH}_3\text{OCOCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCO}_2\text{CH}_3 + \text{HCl} ]
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Oxidative Carbonylation: : This method has largely replaced the phosgene method. It involves the reaction of carbon monoxide, an oxidizer, and methanol: [ \text{CO} + \frac{1}{2}\text{O}_2 + 2\text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{CO} + \text{H}_2\text{O} ]
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Transesterification: : Industrially, this compound can also be produced by the transesterification of ethylene carbonate or propylene carbonate with methanol, yielding ethylene glycol or propylene glycol as by-products .
Chemical Reactions Analysis
Dimethyl carbonate undergoes various chemical reactions:
Methylation: It methylates anilines, carboxylic acids, and phenols, albeit usually slowly.
Substitution: This compound can act as an alkoxycarbonylating agent, undergoing nucleophilic substitution reactions to form alkyl carbonates.
Oxidation and Reduction: While not commonly used in oxidation or reduction reactions, this compound can react with strong oxidizing acids to liberate heat along with methanol and carbon dioxide.
Scientific Research Applications
Dimethyl carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl carbonate is often compared with other dialkyl carbonates and methylating agents:
Dimethyl Sulfate: Unlike dimethyl sulfate, this compound is less toxic and biodegradable, making it a safer alternative for methylation reactions.
Methyl Iodide: This compound is a weaker methylating agent compared to methyl iodide but is preferred due to its lower toxicity.
Ethylene Carbonate and Propylene Carbonate: These compounds are used in similar applications, such as solvents and electrolytes in batteries, but this compound is favored for its lower environmental impact.
This compound stands out due to its green chemistry credentials, making it a unique and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
dimethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIGPNLZYLLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3, Array | |
Record name | DIMETHYL CARBONATE | |
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Record name | DIMETHYL CARBONATE | |
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DSSTOX Substance ID |
DTXSID9029192 | |
Record name | Dimethyl carbonate | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent., Liquid, Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DIMETHYL CARBONATE | |
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Boiling Point |
90.5 °C, 90.00 to 91.00 °C. @ 760.00 mm Hg, 90 °C | |
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Flash Point |
31 °F (NFPA, 2010), 14 °C (Closed cup), 18 °C (Open cup), 18 °C o.c. | |
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Solubility |
Miscible with alcohol and ether, Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents, Soluble in oxygenated solvents, Solubility in water: none | |
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Density |
1.0636 g/cu cm at 25 °C, Relative density (water = 1): 1.07 | |
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Vapor Density |
Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
55.36 [mmHg], 55.364 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.4 | |
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Color/Form |
Colorless liquid | |
CAS No. |
616-38-6 | |
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Melting Point |
0.5 °C, 3 °C | |
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Retrosynthesis Analysis
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